Meglumine Antimoniate is a pentavalent antimonial compound used in scientific research to study Leishmaniasis. [] This parasitic disease, caused by over 20 species of the protozoan Leishmania, affects millions globally. [] Meglumine Antimoniate serves as a valuable tool for researchers investigating the parasite's biology, drug resistance mechanisms, and potential alternative therapies. [, , ]
Glucantime is derived from the combination of antimony with N-methylglucamine, forming a complex that enhances its solubility and bioavailability. The compound falls under the category of heavy metal-based drugs, specifically within the class of antimonials. Its use has been established in various clinical settings, especially in endemic areas where leishmaniasis poses significant public health challenges .
The synthesis of glucantime involves the reaction of antimony trioxide with N-methylglucamine in a controlled environment to produce meglumine antimoniate. The process typically includes:
Traces of trivalent antimony (Sb(III)) may also be present due to incomplete conversion during synthesis, which can affect the drug's toxicity profile .
The molecular formula for glucantime is C_12H_18N_2O_8S (meglumine antimoniate). It features a central antimony atom coordinated with organic ligands derived from N-methylglucamine. The structure can be represented as follows:
The molecular weight of glucantime is approximately 452.53 g/mol. Its structural characteristics allow it to interact effectively with biological systems, enhancing its therapeutic efficacy against leishmaniasis .
Glucantime exhibits several chemical reactions relevant to its pharmacological action:
These reactions are crucial for understanding how glucantime operates within the body and its potential side effects due to the presence of Sb(III) .
The mechanism by which glucantime exerts its therapeutic effects involves several steps:
Research indicates that both Sb(V) and Sb(III) contribute to this mechanism, although Sb(III) has been associated with higher toxicity levels .
These properties are essential for formulating glucantime into injectable forms that maintain efficacy during storage and administration .
Glucantime has several applications beyond treating leishmaniasis:
Antimonial compounds have constituted the chemotherapeutic backbone against leishmaniasis since the early 20th century. Trivalent antimonials (such as tartar emetic) were initially deployed but exhibited severe toxicity. The 1940s marked a therapeutic revolution with the development of pentavalent antimonials, notably meglumine antimoniate (Glucantime) and sodium stibogluconate. These agents demonstrated superior safety profiles while retaining potent antiparasitic activity. Glucantime emerged as a distinct entity through the complexation of pentavalent antimony (Sb⁺⁵) with N-methyl-D-glucamine, a carbohydrate derivative. This molecular configuration significantly enhanced solubility and bioavailability, facilitating parenteral administration. For over 80 years, pentavalent antimonials have remained first-line therapeutics in numerous endemic regions, underscoring their enduring clinical value despite emerging challenges like drug resistance [1] [4].
Glucantime holds regulatory approval in over 30 countries across Latin America (e.g., Brazil, Bolivia, Colombia), North Africa (e.g., Algeria, Morocco, Tunisia), the Middle East (e.g., Iran, Pakistan, Syria), and Southern Europe (e.g., France, Spain). Sanofi serves as the primary global distributor, with manufacturing centralized in France. Its utilization patterns correlate directly with the dual burdens of visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL). In Brazil—a hyperendemic VL region—Glucantime constitutes the primary intervention for over 90% of initial treatment courses. Similarly, in Iran, it remains the therapeutic mainstay for CL, with studies documenting its application in 72-85% of diagnosed cases. This widespread adoption stems from its proven efficacy, established manufacturing infrastructure, and inclusion in World Health Organization essential medicine lists for leishmaniasis [1] [5] [9].
Glucantime addresses a staggering disease burden: approximately 600,000 to 1,000,000 new CL cases and 50,000 to 90,000 new VL cases occur globally each year. Its epidemiological impact is most pronounced in rural foci where alternative therapies remain inaccessible. In Alagoas, Brazil, hospital-based studies documented 89 VL patients treated with Glucantime between 2006-2009, with cure rates reaching 83.14%. Furthermore, in French Guiana—a region with intense Leishmania guyanensis and Leishmania braziliensis transmission—incidence peaks at 198 CL cases per 100,000 inhabitants, necessitating robust Glucantime deployment. Climate change and vector adaptation (e.g., Phlebotomus spp. expansion into temperate zones) may further amplify its relevance, particularly in emerging foci across Southern Europe where autochthonous cases are increasingly reported [1] [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1